![molecular formula C19H20N4O4 B5788467 N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)
N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide
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Overview
Description
N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide, also known as BMH, is a synthetic compound that has been studied for its potential applications in scientific research. BMH has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Mechanism of Action
The exact mechanism of action of N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide is not well understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA replication and cell division. N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide has been shown to have antifungal and antibacterial properties, making it a potential treatment for infectious diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide in laboratory experiments is its broad range of potential applications, including cancer research and infectious disease research. Additionally, N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific research fields. Additionally, further studies on the potential toxicity of N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide are needed to determine its safety for use in laboratory experiments.
Synthesis Methods
N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide is synthesized through a multi-step process starting with the reaction of furfural with acetone to produce 3-(2-furyl)acrolein. This intermediate is then reacted with methyl vinyl ketone to produce 3-(2-furyl)-2-methyl-2-propen-1-ol. The final step involves the reaction of this intermediate with malonohydrazide to produce N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide.
Scientific Research Applications
N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide has been shown to have antitumor, antifungal, and antibacterial properties, making it a promising compound for use in cancer research and infectious disease research. Additionally, N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
N,N'-bis[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-14(9-16-5-3-7-26-16)12-20-22-18(24)11-19(25)23-21-13-15(2)10-17-6-4-8-27-17/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b14-9+,15-10+,20-12+,21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBBSYAWKDXCQ-CZHFOIAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)CC(=O)NN=CC(=CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CC(=O)N/N=C/C(=C/C2=CC=CO2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~3~-bis[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]propanedihydrazide |
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